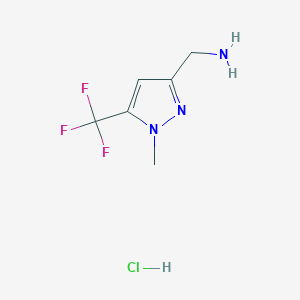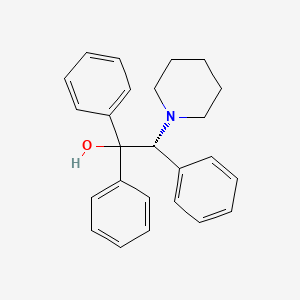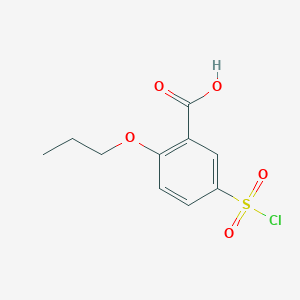![molecular formula C17H10Br3FN4O2 B3040611 N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea CAS No. 219793-87-0](/img/structure/B3040611.png)
N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea
Overview
Description
N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has emerged as a promising therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Scientific Research Applications
MAP Kinase Inhibitors
Compounds similar to N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea have been investigated for their role as inhibitors of mitogen-activated protein kinase (MAPK), particularly p38α MAPK. These inhibitors have been found to be potent in their activity, with the introduction of key structural elements enhancing their binding and inhibition efficiency (Getlik et al., 2012).
Antipsoriatic Effects
In the realm of dermatology, particularly for the treatment of psoriasis, certain pyrazole derivatives related to this compound have shown significant potential. One such compound demonstrated potent antipsoriatic effects in animal models, suggesting a possible therapeutic application in psoriasis treatment (Li et al., 2016).
Anti-inflammatory Activity
Research has also explored the anti-inflammatory properties of similar compounds. For instance, specific derivatives of this compound have been synthesized and tested, with some showing significant anti-inflammatory activity. This indicates potential applications in conditions involving inflammation (Sunder & Maleraju, 2013).
Potential Antipsychotic Agents
Interestingly, derivatives of this compound have been examined for their potential as antipsychotic agents. Certain compounds in this category exhibited profiles similar to antipsychotic drugs in behavioral animal tests, without interacting with dopamine receptors, which is a unique aspect compared to conventional antipsychotics (Wise et al., 1987).
Antimicrobial and Antitumor Activities
Further, these compounds have been evaluated for their antimicrobial and antitumor activities. Studies have synthesized various derivatives and tested them against different microbial strains and cancer cell lines, demonstrating promising results in some cases. This highlights the potential use of these compounds in developing new antimicrobial and anticancer therapies (Mistry et al., 2016), (Zhu, 2015).
Insecticidal Activity
Additionally, certain pyrazole derivatives have been found to possess significant insecticidal activity, particularly against pests like cockroaches. This suggests potential applications in pest control and agricultural sectors (Verma et al., 2003).
properties
IUPAC Name |
2-fluoro-N-[[4-(3,4,5-tribromopyrazol-1-yl)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br3FN4O2/c18-13-14(19)24-25(15(13)20)10-7-5-9(6-8-10)22-17(27)23-16(26)11-3-1-2-4-12(11)21/h1-8H,(H2,22,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFQPORGAVXOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)N3C(=C(C(=N3)Br)Br)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br3FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040543.png)

![tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate](/img/structure/B3040546.png)
![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)
![4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040551.png)